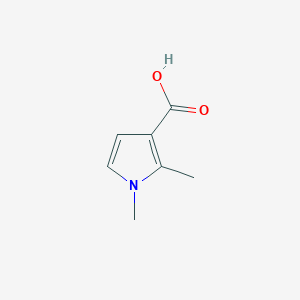

1,2-dimethyl-1H-pyrrole-3-carboxylic acid

描述

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 89776-57-8) is a heterocyclic compound featuring a pyrrole ring substituted with methyl groups at positions 1 and 2 and a carboxylic acid moiety at position 2. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol . This compound serves as a foundational structure for synthesizing derivatives with enhanced biological and chemical properties. The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, while the methyl groups contribute to steric stability and lipophilicity. It is widely studied for applications in medicinal chemistry, particularly as a precursor for anticancer and antimicrobial agents .

属性

IUPAC Name |

1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(7(9)10)3-4-8(5)2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJODLRWWIIHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-57-8 | |

| Record name | 1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5-dimethyl-3,4-dihydroxy-1H-pyrrole with a carboxylating agent can yield the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the carboxylic acid group onto a pre-formed pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.

科学研究应用

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism by which 1,2-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic ring and carboxylic acid group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Antimicrobial Activity

Pyrrole derivatives exhibit broad-spectrum antimicrobial properties. For example:

- 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 847837-34-7) demonstrates moderate antifungal activity (zone of inhibition: 15 mm) .

Anticancer Activity

- 5-(4-Chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 1305320-66-4) inhibits Bcl-2/Bcl-xL proteins, showing IC₅₀ values <20 nM in leukemia cell lines .

- 1,2-Dimethyl derivatives generally exhibit lower cytotoxicity (IC₅₀ ~15–20 µM) compared to fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Substituent Effects on Bioactivity

Key Research Findings

Fluorinated Derivatives : The addition of difluoromethyl groups at position 5 improves metabolic stability by reducing oxidative degradation. This modification also enhances binding affinity to enzyme targets, as seen in enzyme inhibition assays .

Aryl-Substituted Analogs: Derivatives with 4-chlorophenyl or iodophenyl groups exhibit potent antitumor activity. For instance, 5-(4-Chlorophenyl)-4-(3-iodophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 1305320-66-4) demonstrated in vivo efficacy in xenograft models, reducing tumor volume by 60% at 50 mg/kg .

SAR Insights: Structure-activity relationship (SAR) studies reveal that 1,2-dimethyl substitution minimizes steric hindrance, improving binding to biological targets. Non-methylated analogs show ~40% lower potency .

生物活性

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid (C₇H₉NO₂) is a heterocyclic compound known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with two methyl groups at the 1 and 2 positions and a carboxylic acid group at the 3 position. This structural configuration enhances its reactivity and solubility, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies involving similar pyrrole derivatives demonstrated good antibacterial and antifungal activity attributed to their heterocyclic structure. The introduction of additional functional groups, such as methoxy groups, has been shown to enhance this activity further .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | Notes |

|---|---|---|---|

| Compound A | Antibacterial | < 0.016 | Effective against drug-resistant strains |

| Compound B | Antifungal | < 0.050 | Low cytotoxicity observed |

| Compound C | Antimalarial | < 0.100 | Significant against Plasmodium spp. |

Enzyme Inhibition

This compound has been identified as an inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid cycle. Inhibition of SDH can disrupt cellular respiration and energy production, which may have implications in cancer research and metabolic disorders.

Mechanism of Action : The compound interacts with specific binding sites on the enzyme, altering its activity and affecting metabolic pathways.

Study on Antitubercular Activity

A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives against Mycobacterium tuberculosis. While this compound itself was not the primary focus, related compounds demonstrated promising anti-tuberculosis activity with minimal cytotoxic effects . This highlights the potential for further investigation into the biological efficacy of similar pyrrole derivatives.

Research on Metabolic Effects

Investigations into the metabolic effects of this compound revealed its potential role in modulating energy metabolism through enzyme inhibition. This could lead to novel therapeutic strategies for conditions characterized by altered metabolic states.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1,2-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, derivatives can be synthesized via a palladium-catalyzed cross-coupling of 5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl intermediates with pyrrole precursors. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity . A recent patent describes a streamlined process using morpholine-based catalysts to enhance regioselectivity in the final cyclization step .

Q. What analytical techniques are commonly used to characterize this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For instance, the methyl groups at positions 1 and 2 of the pyrrole ring show distinct singlet resonances at δ 2.33 ppm (1H NMR) .

- Mass Spectrometry : ESI-MS (Electrospray Ionization) is used to verify molecular weight. Derivatives like 5-(4-chlorophenyl)-substituted analogs exhibit [M+H] peaks at m/z 791.64 .

- Chromatography : HPLC with UV detection ensures purity (>98%) in pharmaceutical intermediates .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrole ring influence biological activity in Bcl-2/Bcl-xL inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethylsulfonyl) at the 5-position enhance binding affinity to Bcl-xL by 10-fold compared to unsubstituted analogs. For example, compound 38 (5-(4-chlorophenyl)-substituted derivative) showed IC = 12 nM against Bcl-xL due to optimized hydrophobic interactions in the P2 pocket . Computational docking (e.g., Schrödinger Suite) can predict substituent effects on binding kinetics .

Q. What strategies improve synthetic efficiency for this compound derivatives under catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Use of Pd(OAc)/XPhos systems increases yields by 20% in Suzuki-Miyaura couplings compared to traditional Pd(PPh) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification via acid-base extraction to remove residual morpholine byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours for cyclopropane-fused derivatives, achieving 92% yield .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during derivative characterization?

- Methodological Answer :

- Repetition Under Controlled Conditions : Ensure consistent deuterated solvent (e.g., DMSO-d vs. CDCl) and temperature. For example, δ 12.25 ppm (s, 1H) in DMSO-d corresponds to the carboxylic acid proton, which may shift in CDCl due to hydrogen bonding differences .

- Computational Validation : DFT calculations (e.g., Gaussian 16) can predict NMR chemical shifts and identify misassignments .

- Cross-Validation with LC-MS : Correlate observed molecular ions with expected fragmentation patterns to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。